Methyl 2-amino-4-fluoro-4-methylpentanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14FNO2 |
|---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
methyl 2-amino-4-fluoro-4-methylpentanoate |
InChI |
InChI=1S/C7H14FNO2/c1-7(2,8)4-5(9)6(10)11-3/h5H,4,9H2,1-3H3 |
InChI Key |
YROFKKSQHHOION-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C(=O)OC)N)F |
Origin of Product |
United States |
Ii. Methodologies for the Chemical Synthesis of Methyl 2 Amino 4 Fluoro 4 Methylpentanoate
Established Synthetic Routes to the Compound
Established routes to γ-fluorinated amino acids like Methyl 2-amino-4-fluoro-4-methylpentanoate often rely on multi-step sequences starting from readily available, non-fluorinated precursors. These methods typically involve the construction of the carbon skeleton followed by a key fluorination step or the use of a fluorinated building block.
A plausible and commonly employed strategy for the synthesis of γ-fluorinated α-amino acids involves the alkylation of a chiral glycine (B1666218) enolate equivalent. This approach allows for the asymmetric introduction of the amino group and the side chain in a controlled manner. A key precursor for the synthesis of this compound would be a suitable fluorinated alkylating agent, such as 1-iodo-2-fluoro-2-methylpropane.
The synthesis of this key fluorinated precursor can be envisioned to start from 2-methylpropene. A potential multi-step sequence is outlined below:
Halohydrin Formation: Treatment of 2-methylpropene with a source of electrophilic bromine in the presence of a fluoride (B91410) source, such as N-bromosuccinimide (NBS) and a fluoride salt or hydrogen fluoride-pyridine complex, would yield 1-bromo-2-fluoro-2-methylpropane.
Halogen Exchange: The resulting bromo-fluoro compound can then undergo a Finkelstein reaction, where the bromide is displaced by iodide using sodium iodide in acetone (B3395972) to afford the desired alkylating agent, 1-iodo-2-fluoro-2-methylpropane.
With the key fluorinated electrophile in hand, the synthesis of the amino acid backbone can proceed.
The core of the asymmetric synthesis of the target amino acid often involves the use of a chiral glycine equivalent. A well-established method utilizes a chiral Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary. nih.govnih.gov
The key reaction steps are as follows:
Formation of the Chiral Ni(II) Complex: A Schiff base is formed between glycine and a chiral auxiliary, such as (S)-2-[(N-benzylprolyl)amino]benzophenone. This Schiff base then coordinates with a nickel(II) salt to form a square-planar complex. This complex serves as a chiral glycine enolate equivalent.
Asymmetric Alkylation: The chiral Ni(II) complex is then deprotonated with a base to form a nucleophilic enolate, which is subsequently alkylated with the previously synthesized 1-iodo-2-fluoro-2-methylpropane. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a highly diastereoselective alkylation.
Hydrolysis and Derivatization: The resulting alkylated Ni(II) complex is hydrolyzed under acidic conditions to release the free amino acid, (S)-2-amino-4-fluoro-4-methylpentanoic acid, and recover the chiral auxiliary.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane.
Table 1: Key Intermediates in the Synthesis of this compound
| Intermediate | Structure | Role in Synthesis |
| 1-Iodo-2-fluoro-2-methylpropane | I-CH₂-C(F)(CH₃)₂ | Fluorinated alkylating agent |
| Chiral Ni(II) complex of glycine Schiff base | [Ni(II)-complex] | Chiral glycine enolate equivalent |
| Alkylated Ni(II) complex | [Alkylated Ni(II)-complex] | Diastereomerically enriched intermediate |
| (S)-2-Amino-4-fluoro-4-methylpentanoic acid | HOOC-CH(NH₂)-CH₂-C(F)(CH₃)₂ | The target amino acid |
Asymmetric Synthesis Strategies for Enantiomerically Pure this compound
The biological activity of amino acids is highly dependent on their stereochemistry. Therefore, the development of asymmetric synthesis strategies to produce enantiomerically pure this compound is of paramount importance.
As detailed in the established synthetic route (Section 2.1.2), the use of a chiral auxiliary is a powerful method for controlling the stereochemistry at the α-carbon. The chiral Ni(II) complex of a glycine Schiff base is a prime example of this approach. nih.govnih.gov The chiral auxiliary, derived from a readily available chiral source like proline, creates a chiral environment around the reactive center.
The diastereoselectivity of the alkylation step is typically high, often exceeding 95% diastereomeric excess (d.e.). This high level of stereocontrol is attributed to the thermodynamic control of the reaction, where the bulky chiral ligand effectively shields one face of the glycine enolate, forcing the alkylating agent to approach from the less hindered face. nih.gov After the alkylation, the chiral auxiliary can be cleaved and recycled, making this an efficient and cost-effective method for asymmetric synthesis.
While chiral auxiliary-mediated methods are effective, the development of catalytic asymmetric methods is a major goal in modern organic synthesis due to their higher efficiency and atom economy.
Metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of α-amino acids from α-enamido esters or α-keto esters. In principle, a precursor to this compound, such as Methyl 2-(acetylamino)-4-fluoro-4-methylpent-2-enoate, could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands).
However, the application of this methodology to the synthesis of γ-fluorinated amino acids like the target compound is not extensively documented in the scientific literature. The presence of the fluorine atom and the steric bulk of the side chain could potentially influence the efficiency and stereoselectivity of the hydrogenation. Further research would be required to develop a suitable catalyst system and optimize the reaction conditions for this specific substrate.
Table 2: Comparison of Asymmetric Synthesis Strategies
| Strategy | Advantages | Disadvantages |
| Chiral Auxiliary-Mediated Synthesis | High diastereoselectivity, reliable, well-established. nih.govnih.gov | Stoichiometric use of chiral auxiliary, requires additional steps for attachment and removal. |
| Metal-Catalyzed Asymmetric Hydrogenation | High atom economy, catalytic use of chiral ligand. | Substrate-specific catalyst development may be required, potential for catalyst poisoning. |
Chiral Catalyst-Enabled Asymmetric Transformations
Organocatalytic Approaches
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers a powerful platform for the enantioselective synthesis of complex molecules like fluorinated amino acids. nih.gov These methods avoid the use of potentially toxic and expensive transition metals and often proceed under mild reaction conditions.
A plausible organocatalytic strategy for synthesizing the chiral backbone of this compound involves the asymmetric Mannich reaction. nih.gov In this approach, a fluorinated nucleophile could be added to an imine derived from a glyoxylate (B1226380) ester. For instance, a fluorinated β-ketoester could serve as the nucleophile, catalyzed by a chiral primary amine or a Cinchona alkaloid derivative. This would establish the crucial C-N and C-C bonds with high stereocontrol. nih.gov
Another relevant organocatalytic method is the enantioselective fluorination of a suitable precursor. nih.gov Chiral organocatalysts, such as specific imidazolidinones derived from amino acids, can activate substrates towards electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI). nih.govchimia.ch An aldehyde precursor could be fluorinated in the presence of the catalyst, with the resulting chiral fluorinated aldehyde being subsequently elaborated to the target amino ester. nih.gov
Research findings have demonstrated the utility of various organocatalytic systems in generating fluorinated building blocks. The table below summarizes representative catalyst types and their applications in reactions pertinent to fluorinated amino acid synthesis.
| Catalyst Type | Reaction Type | Fluorinating Agent | Key Feature |
| Chiral Thioureas | Michael Addition | - | Activation of electrophiles via hydrogen bonding |
| Cinchona Alkaloids | Mannich Reaction | - | Asymmetric addition to imines |
| Imidazolidinones | α-Fluorination | NFSI, Selectfluor | Enantioselective introduction of fluorine |
| Chiral Phosphoric Acids | Friedel-Crafts Alkylation | - | Asymmetric C-C bond formation |
Photocatalytic Asymmetric Synthesis of Fluorinated Amino Esters
Visible-light photoredox catalysis has emerged as a mild and efficient tool for generating radical intermediates, enabling novel chemical transformations. nih.gov This strategy is particularly effective for the synthesis of α-fluoro-α-amino acids through carbofluorination of dehydroalanine (B155165) derivatives. nih.gov
A typical photocatalytic approach involves the use of a highly oxidizing organic photocatalyst, such as mesityl acridinium, which becomes a potent oxidant upon excitation with blue light. nih.gov This excited catalyst can then oxidize a radical precursor, like an alkyltrifluoroborate salt, to generate an alkyl radical. This radical adds to a dehydroamino ester backbone, creating a new α-amino radical intermediate. This intermediate is then trapped by an electrophilic fluorine source, such as Selectfluor, to yield the desired α-fluoro amino acid derivative. nih.gov
The proposed mechanism involves the following key steps:
Excitation: The photocatalyst absorbs visible light and is converted to a highly oxidizing excited state.
Single Electron Transfer (SET): The excited photocatalyst oxidizes a radical precursor to generate an alkyl radical.
Radical Addition: The alkyl radical adds to the double bond of a dehydroamino ester.
Fluorination: The resulting α-amino radical is fluorinated by an electrophilic fluorine source.
Catalyst Regeneration: The reduced photocatalyst is re-oxidized to complete the catalytic cycle. nih.gov
This metal-free method tolerates a wide variety of functional groups and allows for the incorporation of diverse alkyl chains, providing a versatile platform for creating novel fluorinated amino acids. nih.gov
Regioselective and Stereoselective Fluorination Techniques Applied to Precursors
Achieving precise control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the fluorine atom is critical. A common strategy involves the ring-opening of cyclic precursors, such as aziridines or epoxides, with a fluoride source. nih.govmdpi.com
The fluorination of N-tosyl aziridines using a reagent like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone hydrofluoride (DMPU-HF) demonstrates excellent regiocontrol. nih.govrsc.org The reaction typically proceeds via an S_N2-like mechanism, where the fluoride ion attacks the less sterically hindered carbon of the aziridine (B145994) ring. However, under acidic conditions, the mechanism can shift towards an S_N1-type pathway, favoring attack at the more substituted carbon that can better stabilize a partial positive charge. nih.gov This allows for tunable regioselectivity based on the substrate and reaction conditions.
For the synthesis of this compound, a precursor such as a chiral aziridine-2-carboxylate (B8329488) could be employed. Regio- and stereoselective ring-opening with a nucleophilic fluoride source would introduce the fluorine at the desired C4 position while controlling the stereochemistry. mdpi.com The choice of fluorinating agent is crucial; reagents like cesium fluoride (CsF) or triethylamine (B128534) trihydrofluoride (TEA·3HF) are commonly used for nucleophilic fluorination. mdpi.comnih.gov
Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol
The optimization of reaction parameters is a fundamental step in developing an efficient and selective synthesis. Key variables include the choice of catalyst, solvent, temperature, and the nature of the fluorinating agent.
In photocatalytic systems, for example, the yield of the desired carbofluorination product is highly dependent on the specific photocatalyst and solvent used. nih.gov Studies have shown that organic photocatalysts can outperform traditional iridium or ruthenium complexes in certain transformations. Solvent choice affects the solubility of reagents and the stability of intermediates, with polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) often providing good results. nih.gov
The table below illustrates a typical optimization study for a photocatalytic carbofluorination reaction, highlighting the impact of various parameters on product yield.
| Entry | Photocatalyst | Solvent | Additive | Yield (%) |
| 1 | Ir(ppy)₃ | MeCN | None | 45 |
| 2 | Ru(bpy)₃(PF₆)₂ | DMF | None | 52 |
| 3 | Mes-Acr-Me⁺ | MeCN | H₂O | 78 |
| 4 | Mes-Acr-Me⁺ | DMSO | None | 65 |
| 5 | Mes-Acr-Me⁺ | MeCN | None | 71 |
Data is representative and adapted from general findings in photocatalysis literature. nih.gov
Similarly, in organocatalytic fluorinations, catalyst loading, temperature, and reaction time must be carefully controlled to maximize enantioselectivity (ee) and diastereoselectivity (dr). Lowering the temperature often improves stereocontrol by increasing the energy difference between the diastereomeric transition states, though it may also slow the reaction rate. nih.gov
Large-Scale Synthetic Considerations and Process Intensification
Translating a laboratory-scale synthesis to a large-scale industrial process presents significant challenges, including cost, safety, and scalability of reagents and procedures. chemrxiv.org For the synthesis of fluorinated amino acids, obtaining enantiopure products on a gram-scale or larger requires a robust and reliable synthetic strategy. chemrxiv.org
One successful approach for the gram-scale asymmetric synthesis of non-canonical amino acids utilizes chiral nickel(II) complexes. chemrxiv.org These complexes act as chiral auxiliaries, directing the stereoselective alkylation of a glycine Schiff base equivalent. The desired side chain, in this case a 2-fluoro-2-methylpropyl group, would be introduced via an alkyl iodide. The resulting complex, now containing the full carbon skeleton with high diastereomeric purity, can be hydrolyzed to release the desired amino acid. This method has proven effective for producing a range of fluorinated amino acids in enantiopure form (>94% ee) on a multi-gram scale. chemrxiv.org
Process intensification aims to make chemical manufacturing more efficient, safer, and sustainable. For the synthesis of this compound, this could involve:
Telescoping Reactions: Combining multiple synthetic steps into a single flask without isolating intermediates. This reduces waste, saves time, and minimizes handling of potentially hazardous materials. nih.gov
Flow Chemistry: Performing reactions in continuous-flow reactors rather than in batch. This offers superior control over reaction parameters like temperature and mixing, improves safety, and can facilitate easier scale-up.
Catalyst Recovery and Reuse: Developing methods to recover and reuse expensive catalysts, such as chiral organocatalysts or transition metal complexes, to improve the economic viability of the process.
These advanced manufacturing techniques are crucial for making complex, high-value molecules like fluorinated amino acids accessible for applications in pharmaceuticals and materials science.
Iii. Chemical Reactivity and Derivatization of Methyl 2 Amino 4 Fluoro 4 Methylpentanoate
Reactions Involving the Amino Group
The primary amino group of Methyl 2-amino-4-fluoro-4-methylpentanoate is a key site for derivatization, allowing for the introduction of a wide range of substituents and the formation of larger, more complex molecules.
In multi-step syntheses, it is often necessary to protect the nucleophilic amino group to prevent unwanted side reactions. Common protecting groups for amino acids and their esters are well-established and are applicable to fluorinated analogs like this compound. The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps.
| Protecting Group | Abbreviation | Common Reagents for Introduction | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., trifluoroacetic acid) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | Base (e.g., piperidine) |
These protection strategies are fundamental in peptide synthesis and other synthetic routes where the amino group's reactivity needs to be temporarily masked.
The amino group of this compound can readily participate in amidation and peptide coupling reactions to form amide bonds. This is a cornerstone of peptide and medicinal chemistry. In these reactions, the carboxylic acid partner is activated using a coupling reagent to facilitate the reaction with the amino group of the ester.
A variety of modern coupling reagents can be employed for this purpose, often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
| Coupling Reagent | Abbreviation |
| Dicyclohexylcarbodiimide | DCC |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP |
| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU |
| (2-(7-aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HATU |
The incorporation of fluorinated amino acids like 2-amino-4-fluoro-4-methylpentanoic acid into peptides is a known strategy in medicinal chemistry. google.com
Beyond peptide coupling, the amino group can undergo various alkylation and acylation reactions. N-alkylation introduces alkyl groups onto the nitrogen atom, which can be achieved using alkyl halides or reductive amination.
Direct acylation with acyl chlorides or anhydrides in the presence of a base will yield the corresponding N-acyl derivative. This allows for the introduction of a wide array of functional groups, modifying the chemical properties of the parent molecule.
Transformations of the Methyl Ester Moiety
The methyl ester group of this compound provides another handle for chemical modification, primarily through hydrolysis and transesterification.
The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, (S)-2-amino-4-fluoro-4-methylpentanoic acid. This reaction is typically carried out using an aqueous solution of a base such as lithium hydroxide (B78521) or sodium hydroxide.
A documented example of this transformation exists for the analogous ethyl ester, (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride. In this case, treatment with lithium hydroxide monohydrate in water at room temperature for 2.5 hours resulted in the formation of (S)-2-amino-4-fluoro-4-methylpentanoic acid. google.comgoogleapis.com A similar protocol would be expected to be effective for the hydrolysis of the methyl ester.
Reaction Scheme for the Hydrolysis of the Analogous Ethyl Ester (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride + LiOH·H₂O → (S)-2-amino-4-fluoro-4-methylpentanoic acid
This hydrolysis is a critical step if the resulting carboxylic acid is to be used in subsequent reactions, such as peptide couplings where the carboxyl group needs to be activated.
Transesterification allows for the conversion of the methyl ester to other esters (e.g., ethyl, benzyl, or tert-butyl esters). This reaction is typically catalyzed by an acid or a base in the presence of an excess of the desired alcohol. The choice of the new ester group can be important for modifying the solubility of the compound or for use as a protecting group that can be removed under specific conditions. For example, a tert-butyl ester can be introduced and later removed under acidic conditions, while a benzyl ester can be cleaved by hydrogenolysis.
Reduction to Alcohols
The reduction of the methyl ester in this compound to its corresponding primary alcohol, (2S)-2-amino-4-fluoro-4-methylpentan-1-ol, is a fundamental transformation that provides a chiral fluorinated amino alcohol building block. These synthons are valuable in the preparation of peptidomimetics and other biologically active molecules. The reduction of amino esters to amino alcohols is a well-established process in organic synthesis, typically requiring potent reducing agents due to the relatively low reactivity of the ester carbonyl group.
Commonly employed reagents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in the presence of additives to enhance reactivity. For instance, the reduction of N-protected amino esters can be achieved with NaBH₄, sometimes in conjunction with a Lewis acid or by converting the ester to a more reactive intermediate. The direct reduction of amino acid esters to their corresponding alcohols is a widely practiced method. core.ac.ukjocpr.com
The general conditions for the reduction of amino esters are summarized in the table below. While specific data for this compound is not extensively documented, the reactivity is expected to be analogous to similar amino esters.
Table 1: Representative Conditions for the Reduction of Amino Esters to Amino Alcohols
| Reducing Agent | Solvent | Typical Conditions | Comments |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0°C to reflux | A powerful reducing agent, typically requires protection of the amino group. |
| Sodium Borohydride (NaBH₄) / Lewis Acid (e.g., LiCl, CaCl₂) | Ethanol, Methanol (B129727) | Room temperature to reflux | Milder than LiAlH₄; the Lewis acid activates the ester carbonyl. |
The presence of the fluorine atom is not expected to interfere with the reduction of the ester group under these standard conditions. The C-F bond is generally stable to hydride-based reducing agents.
Reactivity of the Fluoroalkyl Group
Chemical Stability Under Various Reaction Conditions
The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting significant chemical stability to the fluoroalkyl moiety. This stability is a hallmark of fluorinated organic compounds and is retained in this compound under a wide range of reaction conditions.
The tertiary fluoroalkyl group is generally resistant to:
Acidic and Basic Hydrolysis: Conditions typically used to hydrolyze the methyl ester or to deprotect the amino group are not expected to cleave the C-F bond.
Standard Nucleophilic Substitution: The C-F bond at a tertiary carbon is sterically hindered and the fluoride (B91410) ion is a poor leaving group, making nucleophilic substitution challenging.
Oxidative and Reductive Conditions: The fluoroalkyl group is stable to many common oxidizing and reducing agents used in peptide synthesis and other organic transformations. nih.gov
This high degree of stability allows for a wide range of chemical manipulations at the amino and ester functionalities without affecting the fluorinated side chain.
Potential for Further Functionalization of the Fluorinated Moiety
While the C-F bond is exceptionally stable, recent advances in synthetic methodology have provided pathways for the functionalization of C-F bonds, although these often require specific and harsh conditions. bohrium.comnih.gov For this compound, the tertiary nature of the fluorinated carbon presents a significant steric barrier to such transformations.
Potential, albeit challenging, avenues for functionalization could include:
Reductive Defluorination: Using potent reducing agents or specific catalytic systems.
C-F Bond Activation: Transition-metal-catalyzed C-F bond activation is a growing field, but its application to tertiary alkyl fluorides is still limited. researchgate.net
Currently, the direct functionalization of the fluoroalkyl group in this specific compound remains a synthetic challenge. Most synthetic strategies would likely focus on modifying the amino or carboxyl groups.
Stereochemical Transformations and Epimerization Studies
The stereochemistry of this compound is a critical aspect of its biological activity. The molecule contains two stereocenters, at C2 and C4, giving rise to four possible stereoisomers.
Epimerization, the change in configuration at one of several stereocenters in a molecule, is a potential concern during chemical transformations. For α-amino acids, the α-proton can be acidic under certain conditions, leading to racemization at the C2 position, particularly under basic conditions or during certain coupling reactions in peptide synthesis. researchgate.net
Studies on related fluorinated amino acids have shown that epimerization at a fluorine-bearing carbon can also be induced under specific basic conditions. nih.govmdpi.com For this compound, the potential for epimerization at C4 would depend on the acidity of the methine proton at C3, which is influenced by the electron-withdrawing fluorine atom.
Table 2: Potential Stereochemical Transformations
| Stereocenter | Potential Transformation | Conditions |
|---|---|---|
| C2 (α-carbon) | Racemization | Strong basic conditions, some peptide coupling conditions. |
Diastereoselective synthesis and separation of the different stereoisomers are crucial for studying their distinct biological properties. The stereochemical integrity of the molecule must be carefully monitored during any synthetic manipulations.
Iv. Spectroscopic and Chromatographic Methods for Characterization in Synthetic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Methyl 2-amino-4-fluoro-4-methylpentanoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments is essential for its complete structural assignment.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chiral center at C2 and the prochiral center at C4 render the two protons of the C3 methylene (B1212753) group (–CH₂–) diastereotopic. This means they are chemically non-equivalent and are expected to resonate at different chemical shifts, each appearing as a multiplet due to coupling with the proton at C2 and the fluorine atom at C4.
The expected ¹H NMR spectral data are summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| -NH₂ | 1.5 - 2.5 | Broad singlet | - |
| H2 | 3.5 - 3.8 | Doublet of triplets (dt) or multiplet | JH2-H3a, JH2-H3b |
| -OCH₃ | 3.7 - 3.8 | Singlet | - |
| H3a (diastereotopic) | 1.8 - 2.2 | Doublet of doublets of doublets (ddd) or multiplet | JH3a-H3b (geminal), JH3a-H2 (vicinal), JH3a-F (vicinal) |
| H3b (diastereotopic) | 1.8 - 2.2 | Doublet of doublets of doublets (ddd) or multiplet | JH3b-H3a (geminal), JH3b-H2 (vicinal), JH3b-F (vicinal) |
| C4-CH₃ (x2) | 1.3 - 1.5 | Doublet | JCH₃-F (geminal) |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions. The diastereotopic protons H3a and H3b will have distinct chemical shifts and will show geminal coupling to each other, as well as vicinal coupling to H2 and the fluorine at C4.
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., C=O, C-F, C-N, CH₃, CH₂). The presence of the fluorine atom will cause splitting of the signals for the carbons it is directly attached to (C4) and those that are two or three bonds away (C3, C5, and the C4-methyl carbons) due to ¹³C-¹⁹F coupling.
The expected ¹³C NMR chemical shifts are presented in the following table:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant (¹JCF, ²JCF, ³JCF in Hz) |
| C1 (C=O) | 170 - 175 | Singlet or small doublet | ³JCF ≈ 2-5 |
| C2 (-CH(NH₂)-) | 50 - 60 | Doublet | ³JCF ≈ 3-7 |
| C3 (-CH₂-) | 40 - 50 | Doublet | ²JCF ≈ 20-30 |
| C4 (-C(F)-) | 90 - 100 | Doublet | ¹JCF ≈ 160-180 |
| C5, C6 (C4-CH₃) | 20 - 30 | Doublet | ²JCF ≈ 20-25 |
| -OCH₃ | 51 - 53 | Singlet | - |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to directly observe the fluorine nucleus. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired rapidly with a high signal-to-noise ratio. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For this compound, a single resonance is expected. This signal will be split into a multiplet due to coupling with the neighboring protons on C3 and the methyl groups at C4.
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| C4-F | -140 to -160 | Multiplet |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm).
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between H2 and the diastereotopic H3 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons (e.g., H2 to C2, H3a/H3b to C3, and the methyl protons to their respective carbons).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include those from the -OCH₃ protons to the C1 carbonyl carbon, and from the C4-methyl protons to both C3 and C4.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₇H₁₄FNO₂), the expected exact mass is approximately 163.1008 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) may be observed. Common fragmentation pathways for α-amino esters include the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the Cα-Cβ bond.
| Ion (m/z) | Proposed Fragment Identity | Fragmentation Pathway |
| 163 | [C₇H₁₄FNO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 148 | [C₆H₁₁FNO₂]⁺ | Loss of ·CH₃ |
| 104 | [C₅H₁₁FN]⁺ | Loss of ·COOCH₃ |
| 86 | [C₄H₈NO₂]⁺ | Cleavage of C3-C4 bond |
| 77 | [C₄H₈F]⁺ | Cleavage of C2-C3 bond with charge retention on the fluorinated fragment |
Note: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, ester, and C-F bonds.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, often two bands for primary amine |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to strong |
| C=O stretch (ester) | 1735 - 1750 | Strong, sharp |
| N-H bend (amine) | 1590 - 1650 | Medium |
| C-O stretch (ester) | 1000 - 1300 | Strong |
| C-F stretch | 1000 - 1100 | Strong |
The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the successful synthesis of the target molecule.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The introduction of a fluorine atom at the C4 position of the pentanoate backbone creates a chiral center, resulting in two enantiomers of this compound. Distinguishing and quantifying these enantiomers is critical, as they may exhibit different biological activities. Chiral HPLC is the predominant technique for this purpose, offering high resolution and accuracy in determining the enantiomeric excess (ee) of a chiral compound.
The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. The differential stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification. For amino acid esters, including fluorinated analogs, polysaccharide-based CSPs are particularly effective.
Research Findings:
In a study focused on the enantiomeric separation of various α-amino acid esters, a method employing a polysaccharide-derived CSP was developed. While this study did not specifically analyze this compound, the conditions are highly relevant for this class of compounds. Often, derivatization of the amino group is employed to enhance the interaction with the CSP and improve chromatographic performance. A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which introduces a bulky, UV-active chromophore, facilitating detection.
A typical chiral HPLC method for a related Fmoc-derivatized amino acid ester is detailed in the interactive table below. The separation is achieved on an amylose-based CSP with a mobile phase consisting of a mixture of a nonpolar organic solvent and an alcohol, which modulates the polarity and influences the retention and resolution of the enantiomers. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution.
Table 1: Representative Chiral HPLC Conditions for Enantiomeric Excess Determination of Fmoc-Derivatized Amino Acid Esters
| Parameter | Condition |
|---|---|
| Stationary Phase | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) |
| Mobile Phase | Hexane:2-Propanol with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Under these conditions, the two enantiomers of the derivatized amino acid ester would be well-resolved, allowing for the calculation of the enantiomeric excess by comparing the peak areas of the two enantiomers. For a newly synthesized batch of this compound, this method would be a primary tool to ascertain the success of an asymmetric synthesis or a chiral resolution protocol.
Gas Chromatography (GC) and Liquid Chromatography (LC) for Purity Assessment
Gas Chromatography (GC) for Purity Assessment:
GC is a highly efficient separation technique for volatile and thermally stable compounds. Amino acid esters, including this compound, are generally amenable to GC analysis. However, to improve volatility and thermal stability, derivatization is often a prerequisite. A common approach involves the silylation of the amino group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Research Findings:
A typical GC-MS method for the analysis of derivatized amino acids would involve a nonpolar capillary column and a temperature program to elute compounds with a range of boiling points. The mass spectrometer allows for the identification of the main compound and any impurities based on their mass spectra and fragmentation patterns.
Table 2: Representative GC-MS Conditions for Purity Assessment of Derivatized Amino Acid Esters
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (EI, 70 eV) |
This method would allow for the separation of this compound from potential impurities such as starting materials, by-products, or residual solvents. The percentage purity can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
Liquid Chromatography (LC) for Purity Assessment:
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a versatile and widely used technique for purity assessment, especially for compounds that are not readily volatile or are thermally labile. Reversed-phase HPLC is a common mode used for the analysis of amino acid derivatives.
Research Findings:
For the purity analysis of this compound, a reversed-phase C18 column would be a suitable choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acidic modifier such as formic acid to ensure good peak shape for the amine-containing analyte.
Table 3: Representative LC-MS Conditions for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | Mass Spectrometer (Electrospray Ionization - ESI) |
The use of a mass spectrometer as a detector provides high sensitivity and selectivity, allowing for the detection and potential identification of impurities even at low levels. The purity of the sample is determined by the relative area of the main peak in the total ion chromatogram (TIC).
V. Applications in the Synthesis of Complex Organic Molecules
Role as a Chiral Synthon for Novel Fluorinated Amino Acid Derivatives
Methyl 2-amino-4-fluoro-4-methylpentanoate serves as a valuable chiral building block for the synthesis of more complex and novel fluorinated amino acid derivatives. The presence of the fluorine atom can significantly alter the physicochemical properties of the resulting molecules, such as pKa, lipophilicity, and metabolic stability, which is of particular interest in medicinal chemistry and drug design. mdpi.comchemrxiv.org
The asymmetric synthesis of fluorinated amino acids is a key area of research, and chiral Ni(II) complexes have proven to be powerful tools in this endeavor. chemrxiv.orgnih.gov This methodology allows for the gram-scale synthesis of a diverse range of fluorinated amino acids with high enantiomeric purity. chemrxiv.org While direct synthesis of this compound via this method is not explicitly detailed in the provided results, the synthesis of other fluorinated amino acids, such as trifluorinated derivatives of leucine (B10760876), highlights the potential for this approach. nih.gov The general strategy involves the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base with a suitable fluorinated alkyl halide. mdpi.com
The development of chemo-enzymatic strategies also provides a complementary approach for producing optically active fluorine-containing building blocks. chimia.ch These methods may involve the enzymatic resolution of racemic fluorinated α,α-disubstituted-α-amino acid amides or the asymmetric hydrogenation of fluorinated dehydroamino acids. chimia.ch
Table 1: Synthetic Strategies for Chiral Fluorinated Amino Acids
| Strategy | Description | Key Features |
| Chiral Ni(II) Complex Alkylation | Asymmetric alkylation of a chiral glycine Schiff base complex with a fluorinated electrophile. | High diastereoselectivity, potential for gram-scale synthesis. chemrxiv.orgnih.gov |
| Chemo-enzymatic Resolution | Enzymatic resolution of racemic fluorinated amino acid derivatives. | High enantioselectivity, complementary to chemical methods. chimia.ch |
| Asymmetric Fluorination | Introduction of fluorine to a prochiral substrate using a chiral reagent or catalyst. | Access to a wide range of fluorinated stereocenters. nih.gov |
Incorporation into Peptide and Peptidomimetic Structures
The incorporation of fluorinated amino acids like this compound into peptides and peptidomimetics is a well-established strategy to enhance their biological and physical properties. academie-sciences.fr Fluorination can improve metabolic stability, proteolytic resistance, and thermal stability, and can also influence peptide conformation and self-assembly. academie-sciences.fr The introduction of fluorinated residues can be achieved using standard solid-phase peptide synthesis (SPPS) protocols, with both Fmoc and Boc strategies being applicable. academie-sciences.frmasterorganicchemistry.com
While the direct incorporation of this compound is not explicitly documented in the provided search results, the successful integration of other fluorinated leucine analogs, such as 5,5,5,5',5',5'-hexafluoroleucine (Hfl), into peptide chains demonstrates the feasibility of this approach. academie-sciences.frmdpi.com The synthesis of peptides containing fluorinated amino acids often requires optimization of coupling conditions to ensure efficient amide bond formation. academie-sciences.fr
Peptidomimetics containing fluorinated amino acids are of significant interest as they can mimic the structure and function of natural peptides while offering improved pharmacological properties. rsc.org The Ugi and Passerini multicomponent reactions are powerful tools for the synthesis of peptidomimetic scaffolds, and the use of fluorinated components in these reactions can lead to novel and diverse structures. nih.govdntb.gov.uamdpi.com
Table 2: Impact of Fluorination on Peptide Properties
| Property | Effect of Fluorination | Reference |
| Metabolic Stability | Increased resistance to enzymatic degradation. | academie-sciences.fr |
| Proteolytic Resistance | Enhanced stability against proteases. | nih.gov |
| Thermal Stability | Increased melting temperature (Tm). | mdpi.com |
| Conformation | Can influence secondary structure (e.g., α-helix propensity). | chemrxiv.org |
| Lipophilicity | Generally increased, which can affect membrane permeability. | rsc.org |
Utilization in the Synthesis of Other Chiral Fluorinated Compounds
Beyond its use in peptide chemistry, this compound can serve as a versatile starting material for the synthesis of a variety of other chiral fluorinated compounds. The amino and ester functionalities provide handles for a wide range of chemical transformations, allowing for the construction of complex molecular architectures.
For instance, the amino group can be transformed into other functional groups, or it can be used to direct further reactions on the carbon skeleton. The chiral center can be used to induce stereoselectivity in subsequent reactions, making this compound a valuable tool in asymmetric synthesis. nih.gov
One potential application is in the synthesis of fluorinated heterocycles, which are important scaffolds in medicinal chemistry. nih.govnih.gov The functional groups of this compound could be manipulated to facilitate cyclization reactions, leading to the formation of novel fluorinated piperidines, pyrrolidines, or other heterocyclic systems. The synthesis of fluorinated pyrimidines and pyrazoles from fluorinated building blocks highlights the general utility of this approach. nih.gov
Application as an Intermediate in the Development of Research Probes
Fluorinated compounds are widely used as probes in biological and medicinal research, primarily due to the favorable properties of the fluorine-19 (¹⁹F) nucleus for nuclear magnetic resonance (NMR) spectroscopy and the utility of fluorine-18 (B77423) (¹⁸F) in positron emission tomography (PET). nih.govrsc.orgresearchgate.netacs.orgacs.org The ¹⁹F nucleus has a high gyromagnetic ratio, 100% natural abundance, and a chemical shift that is highly sensitive to the local chemical environment, making it an excellent probe for studying molecular interactions and conformations. acs.orgacs.org
Amino acids labeled with ¹⁹F, such as derivatives of this compound, can be incorporated into peptides and proteins to study their structure, dynamics, and interactions with other molecules. acs.orgacs.org The ¹⁹F NMR signal provides a sensitive reporter of changes in the local environment of the fluorinated residue.
Furthermore, the synthesis of ¹⁸F-labeled amino acids is of great interest for the development of PET imaging agents for oncology and neuroscience. nih.gov While the direct radiosynthesis of [¹⁸F]this compound is not described in the provided results, the synthesis of other ¹⁸F-labeled amino acids suggests that this compound could serve as a precursor for the development of novel PET tracers. nih.gov
Table 3: Applications of Fluorinated Amino Acids as Research Probes
| Technique | Isotope | Application | Reference |
| NMR Spectroscopy | ¹⁹F | Studying protein folding, conformation, and ligand binding. | nih.govacs.orgacs.org |
| PET Imaging | ¹⁸F | In vivo imaging of metabolic processes, tumors, and receptors. | nih.gov |
Strategic Deployment in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. nih.govdntb.gov.uamdpi.comnih.govorganic-chemistry.orgfu-berlin.de The Ugi and Passerini reactions are prominent examples of MCRs that are widely used in the synthesis of peptidomimetics and other biologically relevant molecules. dntb.gov.uamdpi.comnih.govorganic-chemistry.orgfu-berlin.dewikipedia.org
This compound, with its primary amino group and ester functionality, is a suitable component for Ugi-type reactions. In a Ugi 5-center-4-component reaction (U-5C-4CR), an α-amino acid can react with a carbonyl compound, an isocyanide, and an alcohol to generate α,α'-imino dicarboxylic acid derivatives. dntb.gov.ua The use of a fluorinated amino acid like this compound in such a reaction would lead to the formation of complex fluorinated peptidomimetics with a high degree of structural diversity.
Similarly, the amine functionality of this compound could potentially participate in Passerini-type reactions under certain conditions, further expanding its utility in the rapid generation of molecular libraries for drug discovery and other applications. organic-chemistry.orgwikipedia.org The incorporation of the fluorinated moiety can impart unique properties to the resulting MCR products, making them attractive candidates for biological screening.
Vi. Advanced Theoretical and Computational Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Methyl 2-amino-4-fluoro-4-methylpentanoate. The introduction of a highly electronegative fluorine atom at the C4 position significantly influences the molecule's electron distribution and reactivity.
Calculations reveal that the fluorine atom induces a strong negative inductive effect, polarizing the C-F bond and influencing adjacent bonds. This leads to a lower electron density around the C4 carbon and the attached methyl groups. The highest occupied molecular orbital (HOMO) is typically localized around the amino group, indicating this site's propensity to act as an electron donor in chemical reactions. Conversely, the lowest unoccupied molecular orbital (LUMO) is often centered on the ester carbonyl group, marking it as the primary site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. For this fluorinated amino ester, the gap is influenced by the interplay between the electron-withdrawing fluorine and the electron-donating amino group. Reactivity descriptors such as electrostatic potential maps can visually represent the electron-rich (negative potential, e.g., near the oxygen and nitrogen atoms) and electron-poor (positive potential) regions of the molecule, guiding predictions about intermolecular interactions. researchcommons.org
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -6.8 eV | B3LYP/6-31G(d) |
| LUMO Energy | 1.5 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 8.3 eV | B3LYP/6-31G(d) |
| Dipole Moment | 2.5 D | B3LYP/6-31G(d) |
| Mulliken Charge on F | -0.35 e | B3LYP/6-31G(d) |
| Mulliken Charge on N | -0.72 e | B3LYP/6-31G(d) |
Note: The data in this table are representative values derived from typical quantum chemical calculations for similar fluorinated organic molecules and are intended for illustrative purposes.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and flexibility of this compound are dictated by rotations around its single bonds. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. arxiv.orgnih.gov
The presence of the fluorine atom introduces specific stereoelectronic effects that govern conformational preferences. One key interaction is the gauche effect, where a conformation with the electronegative fluorine atom gauche (60° dihedral angle) to the electron-donating amino group may be unexpectedly stabilized. This stabilization arises from hyperconjugation, an interaction between the C-F σ* antibonding orbital and the nitrogen lone pair or adjacent C-H bonding orbitals.
Computational methods can map the potential energy landscape by systematically rotating key dihedral angles (e.g., C2-C3, C3-C4) and calculating the corresponding energy. arxiv.org This allows for the identification of the global minimum energy conformation as well as other low-energy conformers that may be significantly populated at room temperature. The results of such analyses are crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules, such as catalysts or synthetic receptors. The distinct conformational preferences induced by fluorine can be exploited in the design of peptides and other polymers to enforce specific secondary structures. nih.gov
Table 2: Relative Energies of Key Conformers
| Conformer | Dihedral Angle (N-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Global Min.) | 175° (anti) | 0.00 | 65 |
| B | -65° (gauche) | 0.52 | 25 |
| C | 68° (gauche) | 0.98 | 10 |
Note: This table presents hypothetical data illustrating how computational chemistry can determine the relative stability and population of different molecular conformations.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for structure elucidation and assignment of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) parameters is particularly relevant.
DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can calculate NMR chemical shifts (δ) with a high degree of accuracy. researchgate.net Predicting ¹⁹F NMR shifts is especially useful, as the chemical shift of fluorine is highly sensitive to its local electronic environment. unipd.itrsc.org Calculations can help distinguish between different diastereomers or conformers, as these will exhibit distinct ¹⁹F chemical shifts. Similarly, ¹³C and ¹H NMR spectra can be predicted. By comparing the calculated shifts with experimental data, one can confirm the molecular structure. researchgate.net Scaling factors are often applied to the calculated shielding constants to improve the correlation with experimental values. acs.org
Beyond NMR, other spectroscopic parameters like infrared (IR) vibrational frequencies can be computed. The calculated IR spectrum can help assign specific absorption bands to the vibrational modes of the molecule, such as the C-F stretch, N-H bends, and C=O stretch, providing further structural confirmation.
Table 3: Predicted NMR Chemical Shifts (δ) in ppm
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Reference (Typical Range) |
| ¹⁹F | -145.2 | -140 to -150 (for tertiary alkyl fluorides) |
| ¹³C (C2) | 58.5 | 55-65 |
| ¹³C (C4) | 95.1 (J_CF ≈ 170 Hz) | 90-100 |
| ¹³C (C=O) | 173.8 | 170-175 |
Note: Predicted values are illustrative and based on established DFT methodologies for fluorinated organic compounds. Experimental ranges are typical for similar functional groups.
Modeling of Reaction Mechanisms and Stereoselectivity in Synthetic Pathways
Computational modeling provides deep insights into the mechanisms of chemical reactions used to synthesize complex molecules like fluorinated amino acids. acs.org By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction coordinate and identify the rate-determining step.
For the synthesis of this compound, a key challenge is controlling the stereochemistry at the C2 and C4 centers. Asymmetric synthesis strategies are often employed. beilstein-journals.orgmdpi.com Theoretical modeling can be used to understand the origin of stereoselectivity in these reactions. For instance, in a catalytic reaction involving a chiral catalyst, DFT calculations can model the transition states for the formation of different stereoisomers. nih.gov The calculated energy difference between these diastereomeric transition states can be used to predict the diastereomeric excess (de) or enantiomeric excess (ee) of the reaction, which can then be compared with experimental outcomes.
This predictive power allows for the rational design of catalysts and reaction conditions to favor the formation of the desired stereoisomer. By understanding how the substrate and catalyst interact at the molecular level, researchers can modify the catalyst structure to enhance steric or electronic effects that lead to higher selectivity.
Table 4: Calculated Activation Energies for a Hypothetical Stereoselective Fluorination Step
| Pathway | Transition State Energy (kcal/mol) | Predicted Product Ratio (R:S at C4) |
| Pathway to R-isomer | 15.2 | 95 : 5 |
| Pathway to S-isomer | 16.9 |
Note: This table provides a hypothetical example of how computational modeling can predict the stereochemical outcome of a reaction by comparing the energy barriers of competing pathways.
Molecular Docking and Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a "ligand") when bound to a second molecule (a "receptor"). nih.govekb.eg In the context of this compound, docking studies can be focused on its interaction with synthetic receptors or catalysts, rather than biological targets. This is crucial in fields like supramolecular chemistry and catalysis. mdpi.com
Synthetic receptors, such as cyclodextrins, calixarenes, or other custom-designed host molecules, can be designed to selectively bind specific guests. Docking simulations can predict the binding mode and affinity of the fluorinated amino ester within the cavity of a synthetic host. The fluorine atom can play a significant role in these interactions through so-called "fluorous" interactions, which are a combination of van der Waals forces and electrostatic interactions that can lead to the preferential association of fluorinated moieties. nih.govresearchgate.net
Docking programs use scoring functions to estimate the binding free energy, allowing for the ranking of different binding poses and even different guest molecules. The results can guide the design of new synthetic receptors with enhanced affinity and selectivity for fluorinated compounds. Similarly, docking can be used to model the interaction of the amino ester with the active site of a synthetic catalyst, helping to explain observed reactivity and selectivity.
Table 5: Illustrative Docking Results with a Synthetic Receptor (e.g., β-Cyclodextrin)
| Binding Pose | Docking Score (kcal/mol) | Key Interactions |
| 1 | -6.8 | Hydrogen bond (amino group to receptor rim), Hydrophobic (isobutyl group in cavity) |
| 2 | -6.2 | Fluorous interaction (C-F moiety with hydrophobic cavity), van der Waals contacts |
Note: The data presented are hypothetical and serve to illustrate the type of information obtained from molecular docking studies focused on non-biological systems.
Vii. Conclusion and Future Research Perspectives
Summary of Current Research Advancements in Synthesis and Application
Research into fluorinated amino acids has expanded significantly, driven by their potential in medicinal chemistry and chemical biology. nih.gov The introduction of fluorine into amino acids can enhance properties such as metabolic stability, bioavailability, and binding affinity. nbinno.com While specific research on Methyl 2-amino-4-fluoro-4-methylpentanoate is not extensively documented in publicly available literature, its structure as a fluorinated derivative of leucine (B10760876) suggests its potential as a valuable building block. medchemexpress.commedchemexpress.commdpi.com The synthesis of α-fluoroalkyl-α-amino acids, a class to which this compound belongs, often involves strategies like nucleophilic and electrophilic fluorination of non-fluorinated precursors. mdpi.com
The applications of fluorinated amino acids are diverse. They are utilized as building blocks for creating peptides with improved hydrolytic stability and for designing enzyme inhibitors. mdpi.comresearchgate.net Furthermore, their unique properties make them suitable for applications in materials science, such as in the development of self-assembling peptides and novel nanomaterials. The presence of fluorine also allows for non-invasive tracking and imaging using ¹⁹F NMR and Positron Emission Tomography (PET), highlighting their utility as biological probes. mdpi.comresearcher.life
Emerging Methodologies for Enhanced Synthesis and Derivatization
The synthesis of fluorinated amino acids is continually evolving, with a focus on developing more efficient and selective methods. Traditional methods are being supplemented by modern approaches that offer improved yields and stereoselectivity.
Key Emerging Synthetic Methodologies:
| Methodology | Description | Potential Advantages |
| Transition Metal-Catalyzed Fluorination | Employs transition metals to catalyze the introduction of fluorine, offering high selectivity. | Improved yields and selectivity. |
| Photoredox Catalysis | Utilizes visible light to initiate radical-based carbofluorination of precursors like dehydroalanine (B155165). nih.gov | Mild, metal-free reaction conditions and broad substrate scope. nih.gov |
| Electrochemical Fluorination | An environmentally friendly method that can reduce the need for harsh chemical reagents. | Sustainable and efficient. |
| Biocatalysis and Flow Chemistry | The use of enzymes and continuous-flow reactors for fluorination reactions. | High selectivity, milder reaction conditions, and scalability. |
| Asymmetric Synthesis | Development of catalytic asymmetric methods to produce enantiomerically pure fluorinated amino acids. mdpi.com | Access to specific stereoisomers crucial for biological applications. mdpi.com |
These emerging techniques provide powerful tools for the synthesis and derivatization of complex fluorinated amino acids like this compound, enabling the creation of novel molecular structures for various applications. rsc.org
Untapped Potential in Advanced Organic Synthesis
This compound represents a unique building block for advanced organic synthesis. The presence of a fluorine atom at a quaternary carbon center introduces significant steric and electronic effects that can be exploited in the design of complex molecules.
The untapped potential of this and similar compounds lies in several key areas:
Peptide Modification : Incorporating this amino acid ester into peptides can enforce specific conformations due to the steric bulk and stereoelectronic effects of the fluorinated quaternary center. mdpi.com This can lead to peptides with enhanced biological activity and resistance to enzymatic degradation. nbinno.com
Asymmetric Catalysis : The unique structure can be utilized in the design of chiral ligands for asymmetric catalysis, where the fluorine atom can modulate the electronic properties and steric environment of the catalytic center.
Fluorinated Heterocycles : It can serve as a precursor for the synthesis of novel fluorinated heterocyclic compounds, which are a prominent feature in many pharmaceuticals. The amino and ester functionalities provide reactive handles for cyclization reactions.
Medicinal Chemistry : As a fluorinated analog of leucine, it holds potential for the development of new therapeutic agents, including antibiotics, antivirals, and cancer therapies, by mimicking natural amino acids to interact with biological targets. mdpi.com
The development of synthetic methods that allow for the selective functionalization of this molecule will be crucial to unlocking its full potential as a versatile tool in organic synthesis. nih.gov
Future Directions in the Study of Fluorinated Amino Acid Esters
The field of fluorinated amino acid esters is poised for significant growth, with several exciting future directions. Researchers are expected to focus on the development of novel fluorination methods that are more efficient, sustainable, and scalable to meet the increasing demand for these compounds.
A deeper exploration of the biochemical properties of fluorinated amino acids will be a key research area. Understanding how the presence of fluorine influences protein folding, enzyme-substrate interactions, and metabolic pathways will provide a rational basis for the design of new drugs and biomaterials.
Furthermore, the application of fluorinated amino acids is expanding beyond pharmaceuticals into materials science and nanotechnology. The development of novel polymers, hydrogels, and nanomaterials with unique properties conferred by fluorine is a promising avenue of research. The use of ¹⁸F-labeled amino acids for PET imaging in diagnostics and drug development is also an area of active investigation, with new radiolabeling strategies continually being developed. mdpi.com The continued study of compounds like this compound and its derivatives will undoubtedly contribute to advancements across these diverse scientific disciplines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
